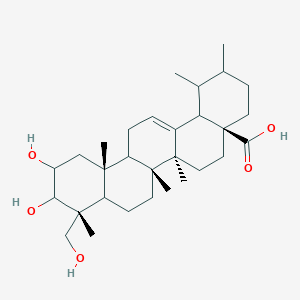![molecular formula C6H14Cl2F2N2 B14011511 [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of cyclobutane, featuring both amine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride typically involves the reaction of cyclobutane derivatives with appropriate amine and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biochemical processes .
Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclobutyl]methanamine;dihydrochloride
- [1-(Aminomethyl)-3,3-difluorocyclobutanemethanol]
Comparison: Compared to its analogs, [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride is unique due to the presence of two fluorine atoms on the cyclobutane ring. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H14Cl2F2N2 |
|---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)1-5(2-6,3-9)4-10;;/h1-4,9-10H2;2*1H |
InChI Key |
FSYROCWPPAVWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


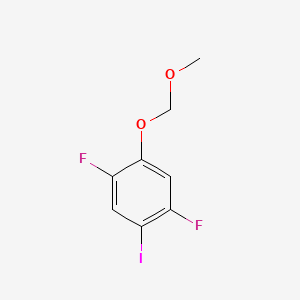
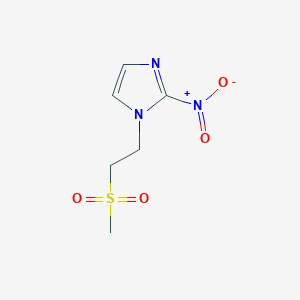
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
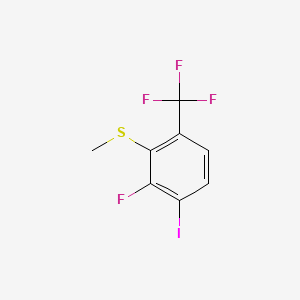
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
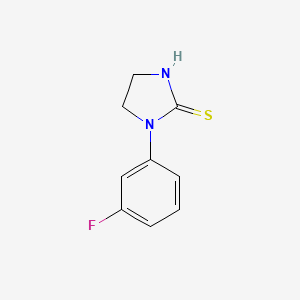
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
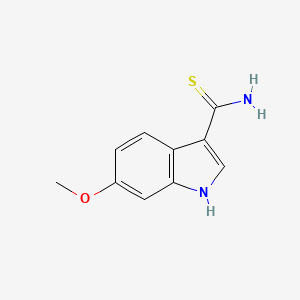
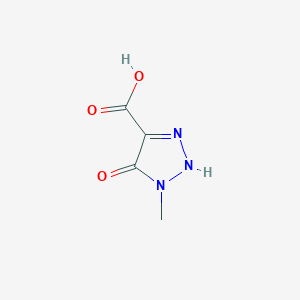
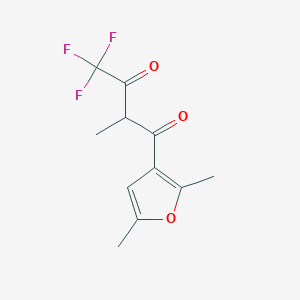
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
